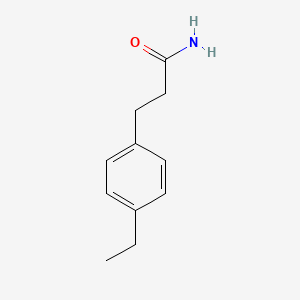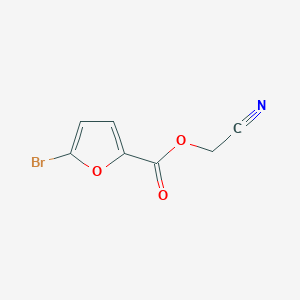
Cyanomethyl 5-bromofuran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanomethyl 5-bromofuran-2-carboxylate is an organic compound with the molecular formula C7H4BrNO3 It is a derivative of furan, a heterocyclic organic compound, and contains both bromine and cyano functional groups
准备方法
Synthetic Routes and Reaction Conditions
Cyanomethyl 5-bromofuran-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of furan-2-carboxylic acid followed by the introduction of a cyano group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The cyano group can be introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Cyanomethyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions include substituted furan derivatives, amines, and various oxidized furan compounds .
科学研究应用
Cyanomethyl 5-bromofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Cyanomethyl 5-bromofuran-2-carboxylate depends on its chemical structure and the specific reactions it undergoes. The bromine and cyano groups play crucial roles in its reactivity. For instance, the bromine atom can participate in electrophilic substitution reactions, while the cyano group can undergo nucleophilic addition or reduction. These reactions can lead to the formation of various intermediates and products that exert specific effects on molecular targets and pathways .
相似化合物的比较
Similar Compounds
Methyl 5-bromofuran-2-carboxylate: Similar structure but lacks the cyano group.
5-Bromofuran-2-carboxylic acid: Contains a carboxylic acid group instead of a cyano group.
2,5-Dibromofuran: Contains two bromine atoms but lacks the cyano and carboxylate groups.
Uniqueness
The combination of these groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives with diverse properties .
属性
分子式 |
C7H4BrNO3 |
|---|---|
分子量 |
230.02 g/mol |
IUPAC 名称 |
cyanomethyl 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-1-5(12-6)7(10)11-4-3-9/h1-2H,4H2 |
InChI 键 |
BRVMPWQITOCHHP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(OC(=C1)Br)C(=O)OCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



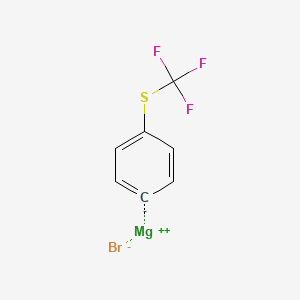
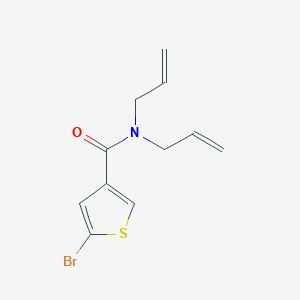
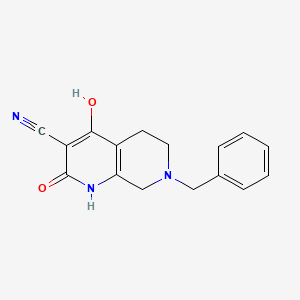


![2-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14901429.png)
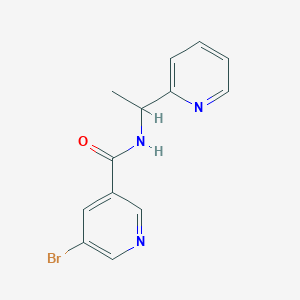
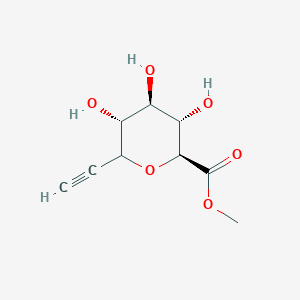
![n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14901451.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14901453.png)
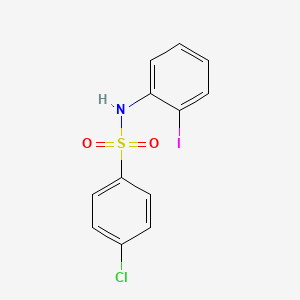
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14901468.png)
